molecular formula C14H31NO B6321408 3-Amino-1-tetradecanol CAS No. 1510845-69-8

3-Amino-1-tetradecanol

Cat. No.: B6321408
CAS No.: 1510845-69-8
M. Wt: 229.40 g/mol
InChI Key: MHHKAOJMSZNYOZ-UHFFFAOYSA-N
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Description

3-Amino-1-tetradecanol is an organic compound with the molecular formula C14H31NO It is a long-chain amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a tetradecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-tetradecanol typically involves the reduction of a corresponding nitro compound or the amination of a hydroxyl compound. One common method is the reduction of 3-nitro-1-tetradecanol using hydrogen gas in the presence of a palladium catalyst. Another approach involves the direct amination of 1-tetradecanol using ammonia or an amine under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation processes due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-tetradecanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an alkylamine.

    Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often employed.

    Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Tetradecanone or tetradecanal.

    Reduction: Tetradecylamine.

    Substitution: Various esters, amides, and ethers depending on the substituent introduced.

Scientific Research Applications

3-Amino-1-tetradecanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.

    Medicine: Explored for its potential as a drug delivery agent and in the formulation of pharmaceuticals.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-tetradecanol involves its interaction with biological membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with enzymes and receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Tetradecanol: A long-chain alcohol with similar hydrophobic properties but lacking the amino group.

    3-Amino-1-dodecanol: A shorter-chain analog with similar functional groups.

    3-Amino-1-hexadecanol: A longer-chain analog with similar functional groups.

Uniqueness

3-Amino-1-tetradecanol is unique due to its specific chain length and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its balance of hydrophobic and hydrophilic properties makes it particularly useful in applications requiring amphiphilic molecules.

Properties

IUPAC Name

3-aminotetradecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31NO/c1-2-3-4-5-6-7-8-9-10-11-14(15)12-13-16/h14,16H,2-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHKAOJMSZNYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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